Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt
CAS No.: 68299-01-4
Cat. No.: VC18435492
Molecular Formula: C9H12LiNO2S
Molecular Weight: 205.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68299-01-4 |
|---|---|
| Molecular Formula | C9H12LiNO2S |
| Molecular Weight | 205.2 g/mol |
| IUPAC Name | lithium;ethyl-(4-methylphenyl)sulfonylazanide |
| Standard InChI | InChI=1S/C9H12NO2S.Li/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;/h4-7H,3H2,1-2H3;/q-1;+1 |
| Standard InChI Key | XPCQKYGONZJGLV-UHFFFAOYSA-N |
| Canonical SMILES | [Li+].CC[N-]S(=O)(=O)C1=CC=C(C=C1)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, lithium;ethyl-(4-methylphenyl)sulfonylazanide, reflects its structural features: a sulfonamide group (-SO₂NH-) substituted with an ethyl group at the nitrogen atom and a methyl group at the para position of the benzene ring, coordinated to a lithium cation . Its canonical SMILES notation, [Li+].CC[N-]S(=O)(=O)C1=CC=C(C=C1)C, provides a precise representation of its atomic connectivity.
Table 1: Key Chemical Identifiers
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorption bands associated with the sulfonamide group (S=O asymmetric stretch at 1160–1350 cm⁻¹) and aromatic C-H vibrations near 3000 cm⁻¹ . Mass spectral data for the parent compound (N-ethyl-p-toluenesulfonamide) shows a molecular ion peak at m/z 199, consistent with its molecular weight of 199.27 g/mol . The lithium salt’s fragmentation pattern remains understudied but is hypothesized to include cleavage of the Li-N bond under high-energy conditions.
Synthesis and Manufacturing
Synthetic Pathways
The lithium salt is synthesized via a two-step process:
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Formation of N-Ethyl-p-toluenesulfonamide:
Reaction of p-toluenesulfonyl chloride with ethylamine in the presence of a base (e.g., NaOH or K₂CO₃) yields N-ethyl-p-toluenesulfonamide . This intermediate is purified via recrystallization from ethanol. -
Lithiation:
Treatment of the sulfonamide with lithium hydride (LiH) or lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous tetrahydrofuran (THF) generates the lithium salt, which is isolated as a hygroscopic solid.
Optimization and Yield
Key parameters influencing yield include:
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Temperature: Reactions conducted at 0–5°C minimize side reactions such as sulfonate ester formation.
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Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance lithiation efficiency.
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Purity of Starting Materials: Residual moisture reduces lithium reactivity, necessitating rigorous drying of reagents .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in THF (25 mg/mL) and dimethylformamide (DMF), but limited solubility in nonpolar solvents like hexane. It is hygroscopic and requires storage under inert atmospheres (argon or nitrogen) at –20°C to prevent decomposition . Thermal stability assays indicate decomposition onset at 150°C, attributed to Li-N bond cleavage.
Reactivity Profile
As a strong base and nucleophile, the lithium salt participates in:
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Alkylations: Reacts with primary alkyl halides to form N-alkylated sulfonamides.
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Acylations: Forms sulfonamide esters upon treatment with acyl chlorides.
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Birch Reductions: Serves as an electron donor in the reduction of aromatic systems, producing cyclohexadiene derivatives .
Applications in Research and Industry
Organic Synthesis
The compound’s strong basicity and solubility in polar solvents make it ideal for:
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